molecular formula C38H51NO8 B1242142 Celivarone fumarate CAS No. 752253-75-1

Celivarone fumarate

Cat. No.: B1242142
CAS No.: 752253-75-1
M. Wt: 649.8 g/mol
InChI Key: OJGUHVXJDZPQSK-WLHGVMLRSA-N
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Description

Celivarone fumarate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its benzofuran core, which is a heterocyclic compound containing a fused benzene and furan ring system. The presence of multiple functional groups, including butyl, dibutylamino, benzoyl, and carboxylate, contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of Celivarone fumarate involves several steps, each requiring specific reaction conditions and reagentsThe dibutylamino group is typically introduced via nucleophilic substitution reactions, while the carboxylate and isopropyl fumarate groups are added through esterification and fumarate addition reactions, respectively .

Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production .

Chemical Reactions Analysis

Celivarone fumarate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, bases), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

Celivarone fumarate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Celivarone fumarate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran core and functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors can influence signal transduction pathways, affecting cell proliferation and apoptosis .

Comparison with Similar Compounds

When compared to similar compounds, Celivarone fumarate stands out due to its unique combination of functional groups and chemical reactivity. Similar compounds include:

Properties

CAS No.

752253-75-1

Molecular Formula

C38H51NO8

Molecular Weight

649.8 g/mol

IUPAC Name

(E)-but-2-enedioic acid;propan-2-yl 2-butyl-3-[4-[3-(dibutylamino)propyl]benzoyl]-1-benzofuran-5-carboxylate

InChI

InChI=1S/C34H47NO4.C4H4O4/c1-6-9-14-31-32(29-24-28(19-20-30(29)39-31)34(37)38-25(4)5)33(36)27-17-15-26(16-18-27)13-12-23-35(21-10-7-2)22-11-8-3;5-3(6)1-2-4(7)8/h15-20,24-25H,6-14,21-23H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

OJGUHVXJDZPQSK-WLHGVMLRSA-N

SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCCC1=C(C2=C(O1)C=CC(=C2)C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)CCCN(CCCC)CCCC.C(=CC(=O)O)C(=O)O

Synonyms

ATI 2042
ATI-2042
ATI2042
celivarone
SSR149744C

Origin of Product

United States

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